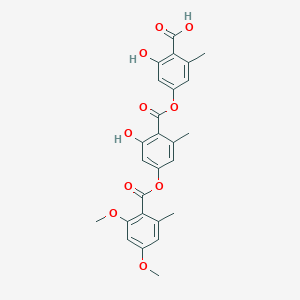
Amidepsine D
Übersicht
Beschreibung
Amidepsine D is a fungal metabolite isolated from the culture broth of Humicola sp. FO-2942 . It is known to inhibit Diacylglycerol acyltransferases (DGAT) activity .
Molecular Structure Analysis
The molecular structure of Amidepsine D was determined by spectroscopic studies . The structure consists of three 4,6-dihydroxy-2-methylbenzoic acid derivatives .
Physical And Chemical Properties Analysis
Amidepsine D has a molecular weight of 496.5 g/mol . More detailed physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
Amidepsine D, like other D-amino acids, is an important intermediate in pharmaceutical production. Its unique stereochemistry makes it valuable for synthesizing a wide range of drugs, particularly those that involve chiral molecules. The presence of D-amino acids can prevent digestion by proteolytic enzymes, making them crucial for creating more stable and long-lasting pharmaceuticals .
Food Industry
In the food industry, D-amino acids, including Amidepsine D, can be used as additives to enhance flavor or as preservatives due to their antimicrobial properties. They are also involved in the production of certain sweeteners and taste-enhancing compounds .
Cosmetics
The cosmetic industry benefits from the inclusion of D-amino acids for their protective effects on the skin. Amidepsine D could be used in formulations to improve skin barrier function or to stabilize other active ingredients in cosmetic products .
Clinical Therapy
Amidepsine D has potential applications in clinical therapy. D-amino acids have been shown to have therapeutic effects in treating neurological diseases, tissue or organ injury, and may improve reproductive function. They also hold promise in preventing biofilm infections and inhibiting cancer cell growth .
Biostability and Efficiency in Drug Modification
D-amino acids, including Amidepsine D, can be used to modify drugs to improve their biostability and efficiency. This application is particularly relevant in the development of peptide-based drugs, where the inclusion of D-amino acids can enhance the drug’s resistance to enzymatic degradation .
Enzymatic Synthesis
Amidepsine D can be synthesized enzymatically, which is a greener and more sustainable method compared to chemical synthesis. Enzymes such as D-hydantoinase, N-acyl-D-amino acid amidohydrolase, and D-amino acid dehydrogenase are used for the synthesis of D-amino acids through kinetic resolution or asymmetric amination. This method is not only environmentally friendly but also considers atom economy, making it a preferred approach in industrial applications .
Wirkmechanismus
Mode of Action
Amidepsine D interacts with DGAT by inhibiting its activity . This interaction disrupts the normal function of DGAT, thereby affecting the synthesis of triglycerides. The inhibition of DGAT activity by Amidepsine D has been demonstrated in rat liver microsomes and Raji cells .
Biochemical Pathways
The primary biochemical pathway affected by Amidepsine D is the triglyceride synthesis pathway . By inhibiting DGAT, Amidepsine D disrupts the final and only committed step in triglyceride synthesis . This can have downstream effects on the formation of adipose tissue, as the synthesis of triglycerides is essential for this process .
Result of Action
The molecular and cellular effects of Amidepsine D’s action primarily involve the disruption of triglyceride synthesis . This can potentially affect the formation of adipose tissue and alter lipid metabolism within the cell . .
Action Environment
It is known that various environmental factors can impact the pharmacokinetics and pharmacodynamics of a compound These can include factors such as temperature, pH, and the presence of other compounds or contaminants
Eigenschaften
IUPAC Name |
4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O10/c1-12-7-16(9-18(27)21(12)24(29)30)35-25(31)22-13(2)8-17(10-19(22)28)36-26(32)23-14(3)6-15(33-4)11-20(23)34-5/h6-11,27-28H,1-5H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODVVMZOLYYCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amidepsine D | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between Amidepsine D and 2,4-di-O-methylgryphoric acid?
A1: According to the research paper "Amidepsines, inhibitors of diacylglycerol acyltransferase produced by Humicola sp. FO-2942. II. Structure elucidation of amidepsines A, B and C," Amidepsine D is identified as 2,4-di-O-methylgryphoric acid. [] This means they are the same compound.
Q2: Does Amidepsine D impact angiogenesis, and if so, how?
A2: While the provided abstract for the paper "The diacylglycerol acetyltransferase inhibitors xanthohumol and amidepsine D reveal lipid synthesis as a promoter of angiogenesis" does not explicitly describe Amidepsine D's mechanism of action, it suggests that this compound, along with xanthohumol, acts as a diacylglycerol acetyltransferase inhibitor. [] The research reveals that inhibiting lipid synthesis, a process in which DGAT plays a crucial role, can hinder angiogenesis. This implies that Amidepsine D's ability to inhibit DGAT likely disrupts lipid synthesis, thereby suppressing angiogenesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)





![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)




